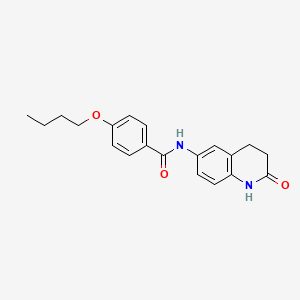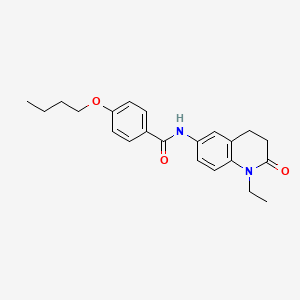![molecular formula C18H24ClN3O4S B6570747 8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021223-42-6](/img/structure/B6570747.png)
8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family. Its complex structure suggests potential applications in diverse fields, including medicinal chemistry and industrial processes. The combination of a triazaspirodecane core with butane-sulfonyl and 4-chlorophenylmethyl groups indicates unique properties that could be exploited for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple reaction steps:
Formation of the triazaspirodecane core: : This often requires the cyclization of appropriate starting materials under controlled conditions.
Introduction of the butane-1-sulfonyl group: : This can be achieved through sulfonylation reactions using butane sulfonyl chloride.
Attachment of the 4-chlorophenylmethyl group: : This step likely involves alkylation reactions using 4-chlorobenzyl halides.
Industrial Production Methods
Large-scale production can be optimized by using continuous flow reactors and automated synthesis systems. Key factors include maintaining precise temperature control, using high-purity reagents, and optimizing reaction times to ensure high yields and product purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : Reduction reactions might target the chlorophenyl group or the triazaspirodecane core.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites like the sulfonyl or phenyl groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Conditions may vary but often involve nucleophiles or electrophiles under suitable solvents and temperature conditions.
Major Products Formed from These Reactions
The products vary based on the reactions but might include oxidized or reduced forms of the parent compound, or derivatives formed through substitution reactions.
Scientific Research Applications
In Chemistry
Used as a building block for synthesizing more complex molecules or investigating reaction mechanisms.
In Biology and Medicine
In Industry
Possibly used in the formulation of specialty chemicals or advanced materials due to its unique structure.
Mechanism of Action
The specific mechanism by which this compound exerts its effects would depend on its application. Generally, it might interact with biological targets through binding to enzymes, receptors, or nucleic acids, altering their activity and leading to physiological effects. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
1,3,8-triazaspiro[4.5]decane derivatives with different substituents.
Sulfonyl-containing triazaspiro compounds.
4-chlorophenylmethyl analogs with variations in the triazaspiro core.
Highlighting Its Uniqueness
The presence of both the butane-1-sulfonyl and 4-chlorophenylmethyl groups on the triazaspirodecane core makes this compound unique compared to its analogs, potentially leading to distinct chemical and biological properties.
Properties
IUPAC Name |
8-butylsulfonyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4S/c1-2-3-12-27(25,26)21-10-8-18(9-11-21)16(23)22(17(24)20-18)13-14-4-6-15(19)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUYTBMVARXRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570672.png)
![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570680.png)
![4-butoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570705.png)
![4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570706.png)
![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)
![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570719.png)
![2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6570720.png)
![8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570726.png)
![8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570743.png)
![8-(butane-1-sulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570751.png)
![8-(butane-1-sulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570758.png)
![N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6570764.png)
